molecular formula C13H15NO2 B1334723 2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol CAS No. 247225-86-1

2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol

Cat. No. B1334723
M. Wt: 217.26 g/mol
InChI Key: XKADTNMYSKOWTF-UHFFFAOYSA-N
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Description

The compound "2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol" is a derivative of 1-phenyl-2-aminoethanol, which is a structural framework that can be modified to produce various pharmacologically active agents. The furan moiety in the compound suggests potential interactions with biological systems, as furan derivatives are known to exhibit a range of biological activities. The presence of the phenyl group and the ethanolamine structure may imply beta-adrenergic blocking properties, as seen in similar compounds .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions that may include esterification, nitrification, hydrolysis, and reduction processes . For instance, derivatives of 1-phenyl-2-aminoethanol have been synthesized using substituted amidoalkyl groups, which have shown significant beta-adrenoceptor blocking properties . The synthesis process is crucial as it impacts the yield and purity of the final product, which is important for potential pharmaceutical applications.

Molecular Structure Analysis

The molecular structure of compounds similar to "2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol" has been characterized using techniques such as IR, 1H-NMR, and X-ray diffraction . These techniques provide detailed information about the molecular geometry, crystal system, and intermolecular interactions, such as hydrogen bonding, which can influence the stability and reactivity of the compound. The molecular structure is key to understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

Compounds with furan and phenyl groups can undergo various chemical reactions. For example, photooxygenation of 2-thiophenyl-substituted furans in ethanol can lead to the synthesis of γ-hydroxybutenolides, indicating that furan derivatives can participate in oxidation reactions . The reactivity of such compounds is influenced by the presence of substituents and the reaction conditions, which can lead to different products and by-products.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol" would likely include solubility in organic solvents, melting point, and boiling point, which are important for its handling and formulation. The compound's pharmacological profile, such as beta-adrenergic receptor blockade, is influenced by its physical and chemical properties, as well as its molecular structure . These properties are essential for the compound's potential use as a cardiovascular drug or other therapeutic applications.

Scientific Research Applications

Enantioselective Acylation and Kinetic Studies

  • Lipase-Catalyzed Asymmetric Acylation : Research has explored the use of 1-(furan-2-yl)ethanols, similar in structure to 2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol, in enantioselective acylation studies. These studies involve preparative-scale kinetic resolutions with Candida antarctica lipase B and vinyl acetate, highlighting the potential for chemoenzymatic synthesis applications (Hara et al., 2013).

Antibacterial Applications

  • Synthesis and Antibacterial Activity : Compounds structurally similar to 2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol have been synthesized and tested for in-vitro antibacterial activity. For instance, [5-(furan-2-yl)-phenyl]-4,5-carbothioamide-pyrazolines showed promising antibacterial properties (Rani, Yusuf, & Khan, 2012).

Chemoenzymatic Synthesis

  • Chemoenzymatic Approaches for Synthesis : A chemoenzymatic approach has been developed for the synthesis of (R)-2-amino-1-(2-furyl)ethanol, demonstrating a method for generating asymmetric centres and highlighting the importance of biocatalysis in the synthesis of chiral intermediates (Purkarthofer et al., 2006).

Synthesis of Novel Compounds

  • Synthesis of Novel Derivatives : Research has also focused on the synthesis of new compounds using furan derivatives. For example, the synthesis of 1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane from furfural and urea demonstrates the creation of novel compounds with potential pharmaceutical and chemical industry applications (Orie, Ngochindo, & Abayeh, 2019).

Catalytic Synthesis

  • Catalytic Synthesis for Antioxidant Agents : A series of chalcone derivatives, synthesized from reactions involving furan-based compounds, have shown significant antioxidant activities. This research highlights the potential for catalytic synthesis in creating bioactive compounds (Prabakaran, Manivarman, & Bharanidharan, 2021).

Bioactivity and Pharmaceutical Potential

  • Bioactivity Studies : The synthesis and characterization of compounds like 1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane, which is closely related to 2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol, have revealed bioactivities against selected microorganisms, showing potential for drug development (Don-lawson, Nwenka, Okah, & Orie, 2020).

properties

IUPAC Name

2-(furan-2-ylmethylamino)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13(11-5-2-1-3-6-11)10-14-9-12-7-4-8-16-12/h1-8,13-15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKADTNMYSKOWTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384602
Record name 2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol

CAS RN

247225-86-1
Record name 2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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